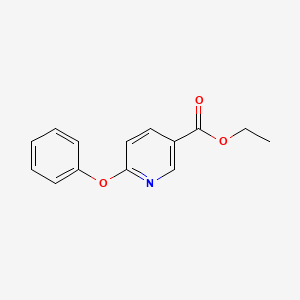

Ethyl 6-phenoxynicotinate

Description

Ethyl 6-phenoxynicotinate is a pyridine derivative characterized by a phenoxy substituent at the 6-position of the nicotinic acid ethyl ester scaffold.

Properties

IUPAC Name |

ethyl 6-phenoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-9-13(15-10-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHZAJVQDVDJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-phenoxynicotinate typically involves the esterification of 6-phenoxynicotinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common practices .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-phenoxynicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various nicotinic acid derivatives, alcohols, and substituted phenoxy compounds .

Scientific Research Applications

Ethyl 6-phenoxynicotinate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is utilized in the production of pharmaceuticals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Ethyl 6-phenoxynicotinate exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of nicotinic acid receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antioxidant pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between Ethyl 6-phenoxynicotinate and related compounds:

Physicochemical and Reactivity Comparisons

- Lipophilicity: this compound’s phenoxy group increases hydrophobicity compared to polar analogs like Ethyl 6-aminonicotinate or Ethyl 6-(aminomethyl)nicotinate. This property may enhance membrane permeability in biological systems .

- Electron Effects: The cyano group in Ethyl 6-cyanonicotinate withdraws electron density, making the pyridine ring less nucleophilic compared to this compound, where the phenoxy group is electron-donating via resonance .

- Synthetic Utility: Chlorinated derivatives (e.g., Ethyl 6-acetyl-5-chloronicotinate and Methyl 6-chloronicotinate) are often intermediates in cross-coupling reactions due to the chloro group’s leaving ability . This compound’s phenoxy group, however, is less reactive in such contexts.

Biological Activity

Ethyl 6-phenoxynicotinate is a synthetic compound belonging to the class of nicotinates, which are derivatives of nicotinic acid. This compound has garnered attention in various fields, including pharmacology and medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenoxy group attached to the 6-position of the nicotinic acid structure. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of the phenoxy group, which enhances its permeability through biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and obesity.

- Receptor Modulation : this compound interacts with various receptors, including those involved in inflammation and pain pathways. This interaction can modulate receptor activity, leading to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It appears to reduce inflammatory markers such as cytokines in various cell models. A study reported a significant decrease in tumor necrosis factor-alpha (TNF-α) levels when cells were treated with this compound, indicating its potential as an anti-inflammatory agent.

Antioxidant Activity

Another notable biological activity is its antioxidant potential. This compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested strains .

- Anti-inflammatory Effects : In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in paw edema in rats, indicating its potential for managing inflammatory conditions .

- Antioxidant Activity : A comparative study revealed that this compound exhibited antioxidant activity comparable to ascorbic acid when tested for superoxide dismutase (SOD) levels .

Comparative Biological Activity Table

Q & A

Q. How can researchers ensure ethical compliance when studying this compound’s biological effects?

- Methodological Answer : Adhere to institutional guidelines for in vitro/in vivo studies, including IACUC/IRB approvals. Pre-register experimental protocols on platforms like Open Science Framework to prevent outcome bias. Disclose conflicts of interest and funding sources in the manuscript’s declarations section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.